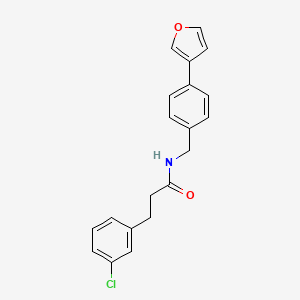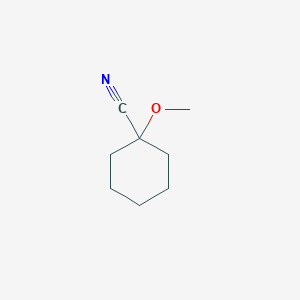![molecular formula C25H20ClNO4 B2843738 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951931-61-6](/img/structure/B2843738.png)
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance (solid, liquid, gas, color, etc.).
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used, the mechanism of each reaction, and the yield and purity of the product at each stage.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds (single, double, triple, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products formed in each reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, optical rotation, etc. The chemical properties can include reactivity, stability, acidity or basicity, redox potential, etc.Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
The compound's relevance in chemical synthesis and structural analysis is evident in studies like the ones by George et al. (2007) and Chaudhuri et al. (2001). These studies involve the synthesis and investigation of similar compounds, providing insights into their structural characteristics and potential applications in material science and chemical engineering (George et al., 2007); (Chaudhuri et al., 2001).
2. Reactions with Organomagnesium Halides
Research by Mustafa et al. (1971) explores the reactions of similar derivatives with organomagnesium halides, highlighting the compound's potential in organic chemistry and synthesis (Mustafa et al., 1971).
3. Pharmaceutical Research
Studies like those by El-Moneim et al. (2011) investigate the antioxidant and antitumor activities of compounds structurally related to 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, showcasing its potential in the development of new pharmaceutical agents (El-Moneim et al., 2011).
4. Material Science and Polymer Chemistry
Kiskan and Yagcı (2007) explored the synthesis of a monomer containing benzoxazine and coumarin rings, similar to the compound . This research provides insights into its potential applications in material science, particularly in polymer chemistry (Kiskan & Yagcı, 2007).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, reactivity, environmental impact, etc. It also includes recommendations for safe handling, storage, and disposal.
Future Directions
This could involve potential applications of the compound, further studies needed to fully understand its properties or mechanisms, possible modifications to improve its properties or activity, etc.
I hope this general guidance is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, scientific literature, or a qualified chemist. Please note that handling chemicals and performing chemical reactions should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
properties
IUPAC Name |
3-(4-chlorophenyl)-9-[4-(2-hydroxyethyl)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-18-5-3-17(4-6-18)22-14-30-25-20(24(22)29)9-10-23-21(25)13-27(15-31-23)19-7-1-16(2-8-19)11-12-28/h1-10,14,28H,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFLLVMMIUTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1C5=CC=C(C=C5)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)


![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


